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molecular formula C7H6ClN3S B8365971 5-(4-Chloro-thiophen-2-yl)-1-methyl-1H-[1,2,4]triazole

5-(4-Chloro-thiophen-2-yl)-1-methyl-1H-[1,2,4]triazole

Cat. No. B8365971
M. Wt: 199.66 g/mol
InChI Key: KURDJOFACNOXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612067B2

Procedure details

A 3-L reaction flask equipped with a cooling bath, air stirrer, and thermometer probe is charged with 4-chloro-N-dimethylaminomethylene-2-thiophene carboxamide. (155 g, 0.715 moles) and HOAc (1500 mL) to form a solution. Using an ice-water cooling bath to maintain the temperature at ≦30° C., methylhydrazine (33.2 g, 0.721 moles) is added dropwise via an addition funnel over 15-20 minutes to form a light yellow slurry. Gradually, the reaction is heated to 90° C. and held at 90° C. for 30 minutes. After analysis of the mixture by GC, the reaction is cooled to ˜70° C.; then, concentrated to a thick oil/slurry. De-ionized H2O (1.67 L) is slowly added to precipitate solids; then, the mixture is cooled to <30° C., filtered and washed with de-ionized H2O (1.67 L). The wet solids (125.8 g) are re-dissolved in warm MTBE (1.64 L), dried over Na2SO4, filtered and concentrated to dryness giving the title compound as a pale yellow solid (85.8 g, 60.1% 91.9% area % by GC).
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([N:9]=[CH:10][N:11](C)C)=O)[S:5][CH:6]=1.[CH3:14][NH:15]N>CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]2[N:15]([CH3:14])[N:11]=[CH:10][N:9]=2)[S:5][CH:6]=1

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(SC1)C(=O)N=CN(C)C
Step Three
Name
methylhydrazine
Quantity
33.2 g
Type
reactant
Smiles
CNN
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a cooling bath, air stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at ≦30° C.
CUSTOM
Type
CUSTOM
Details
to form a light yellow slurry
TEMPERATURE
Type
TEMPERATURE
Details
After analysis of the mixture by GC, the reaction is cooled to ˜70° C.
CONCENTRATION
Type
CONCENTRATION
Details
then, concentrated to a thick oil/slurry
ADDITION
Type
ADDITION
Details
De-ionized H2O (1.67 L) is slowly added
CUSTOM
Type
CUSTOM
Details
to precipitate solids
TEMPERATURE
Type
TEMPERATURE
Details
then, the mixture is cooled to <30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with de-ionized H2O (1.67 L)
DISSOLUTION
Type
DISSOLUTION
Details
The wet solids (125.8 g) are re-dissolved in warm MTBE (1.64 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(SC1)C1=NC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 85.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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